![molecular formula C16H16N6O3 B2912958 2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine CAS No. 2097863-51-7](/img/structure/B2912958.png)
2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine
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Overview
Description
The compound “2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a bicyclic heterocycle . This core is isoelectronic with purines, making it a potential surrogate for the purine ring . The compound also contains a methoxy group and a carbonyl group, which could potentially influence its reactivity and interactions .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives often involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates an intermediate compound, which can then be converted to the desired 1,2,4-triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, but versatile . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates for the purine ring . Depending on the choice of substituents, the 1,2,4-triazolo[1,5-a]pyrimidine ring can also act as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
1,2,4-Triazolo[1,5-a]pyrimidines have been used in various chemical reactions due to their structural similarities with the purine ring . They have been investigated as possible isosteric replacements for purines . The choice of substituents on the 1,2,4-triazolo[1,5-a]pyrimidine ring can influence the types of reactions it can participate in .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on their structure and substituents . For example, some derivatives have been found to have excellent thermal stability .Scientific Research Applications
- Eco-Friendly Method : A catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation. This method allows rapid access to the target compound with good-to-excellent yields .
- Dihydroorotate Dehydrogenase Inhibitors : The compound is a reactant for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial activity .
- Silver Bromide Microcrystals : Researchers use it as an additive to study the space charge layer in silver bromide microcrystals .
Microwave-Mediated Synthesis
Pharmacology and Antimalarial Activity
Space Charge Layer Studies
Cancer Research
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-10-6-13(22-16(20-10)18-9-19-22)25-11-7-21(8-11)15(23)12-4-3-5-17-14(12)24-2/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOKPOXSANYAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine |
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